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molecular formula C11H15N3O2 B8348722 4-Nitro-3-piperidin-1-yl-phenylamine

4-Nitro-3-piperidin-1-yl-phenylamine

Cat. No. B8348722
M. Wt: 221.26 g/mol
InChI Key: NZDOATDHRGJXOE-UHFFFAOYSA-N
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Patent
US07705042B2

Procedure details

A solution of 1-(5-fluoro-2-nitro-phenyl)-piperidine (514 mg, 2.29 mmol) in 10 mL of saturated NH3-MeOH were heated in a sealed tube at 110° C. for 48 h. The result was concentrated in vacuo and purified by preparative thin layer chromatography to afford 240 mg (47%) of the title compound. Mass spectrum (ESI, m/z): Calcd. for C11H15N3O2, 222.1 (M+H), found 222.2.
Quantity
514 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[CH:4][C:5]([N+:14]([O-:16])=[O:15])=[C:6]([N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:7]=1.[NH3:17].CO>>[N+:14]([C:5]1[CH:4]=[CH:3][C:2]([NH2:17])=[CH:7][C:6]=1[N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)([O-:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
514 mg
Type
reactant
Smiles
FC=1C=CC(=C(C1)N1CCCCC1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
N.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The result was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by preparative thin layer chromatography

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)N)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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